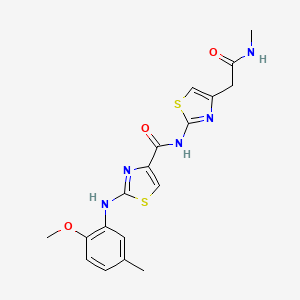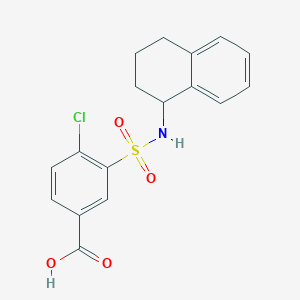![molecular formula C18H13F3N2OS B2865227 2-(isoquinolin-1-ylsulfanyl)-N-[2-(trifluoromethyl)phenyl]acetamide CAS No. 577989-53-8](/img/structure/B2865227.png)
2-(isoquinolin-1-ylsulfanyl)-N-[2-(trifluoromethyl)phenyl]acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“2-(isoquinolin-1-ylsulfanyl)-N-[2-(trifluoromethyl)phenyl]acetamide” is a complex organic compound. It contains an isoquinoline group, which is a heterocyclic aromatic organic compound . It also contains a trifluoromethyl group, which is a functional group in organofluorines that has the formula -CF3 .
Synthesis Analysis
The synthesis of such compounds often involves multiple steps and various reagents. For instance, trifluoromethyl phenyl sulfone is traditionally a nucleophilic trifluoromethylating agent . A newly developed CF3SO2Na-based trifluoromethylation of secondary amines has been disclosed, and the method has been successfully extended to the configuration of perfluoroalkyl amines using RfSO2Na .Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of various functional groups. The isoquinoline group contributes to the aromaticity of the compound . The trifluoromethyl group is a strong electron-withdrawing group, which can significantly affect the electronic properties of the molecule .Chemical Reactions Analysis
The chemical reactions involving this compound could be diverse and depend on the reaction conditions. For example, arylthiolate anions can form electron donor–acceptor (EDA) complexes with trifluoromethyl phenyl sulfone, which can undergo an intramolecular single electron transfer (SET) reaction under visible light irradiation .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its molecular structure. The presence of the trifluoromethyl group could make the compound more lipophilic, which could affect its solubility and reactivity .科学的研究の応用
Luminescent Materials and Bioimaging
F1316-0093: has been identified as a compound with potential applications in the field of luminescent materials and bioimaging. The isoquinoline moiety of the molecule can be utilized to create fluorescent probes that are beneficial for their biocompatibility, low toxicity, and high efficiency. These properties make it suitable for use in biological imaging reagents .
Synthesis of Bioactive Molecules
The structure of F1316-0093 is conducive to the synthesis of pyrrolo[2,1-a]isoquinoline derivatives. These derivatives are frequently found in bioactive natural products and pharmaceutically important molecules. The easy synthesis of these derivatives from F1316-0093 can lead to the production of artificial molecules with potential therapeutic applications .
Anticancer Research
Some derivatives of F1316-0093 have shown promise in anticancer research. The sulfonated indolo[2,1-a]isoquinolines, which can be synthesized from F1316-0093 , have exhibited bioactivity that could be harnessed for developing new anticancer drugs .
Development of Environmentally Sensitive Probes
The compound’s derivatives can be used to develop environmentally sensitive probes. These probes can detect changes in the environment, such as pH shifts or the presence of metal ions, which is crucial for environmental monitoring and assessment .
Two-Photon Fluorescence Bioimaging
F1316-0093: derivatives have applications in two-photon fluorescence bioimaging. This advanced imaging technique allows for the observation of biological processes in real-time, providing valuable insights into cellular functions and the effects of pharmaceuticals .
Transmissivity Measurement in Transparent Materials
Although not directly related to the compound itself, the identifier “F1316” is associated with a standard test method for measuring the transmissivity of transparent parts. This suggests that derivatives of F1316-0093 could potentially be used in the calibration or validation of such measurements, ensuring accurate and reliable results in material testing .
将来の方向性
特性
IUPAC Name |
2-isoquinolin-1-ylsulfanyl-N-[2-(trifluoromethyl)phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13F3N2OS/c19-18(20,21)14-7-3-4-8-15(14)23-16(24)11-25-17-13-6-2-1-5-12(13)9-10-22-17/h1-10H,11H2,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALOHVNUJNWCQBG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CN=C2SCC(=O)NC3=CC=CC=C3C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13F3N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(isoquinolin-1-ylsulfanyl)-N-[2-(trifluoromethyl)phenyl]acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

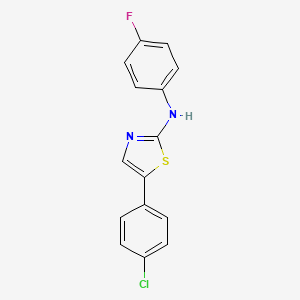

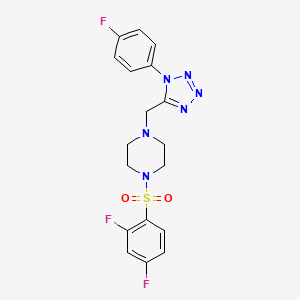
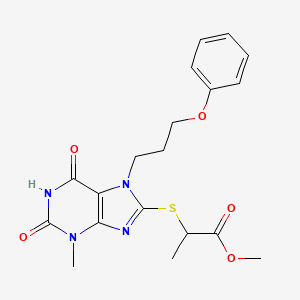
![3-acetyl-N-[(4-methoxythian-4-yl)methyl]benzene-1-sulfonamide](/img/structure/B2865151.png)
![1-[(3-Methylphenyl)methyl]-3-nitro-1H-pyrazole](/img/structure/B2865152.png)

![N-((3-(furan-3-yl)pyrazin-2-yl)methyl)-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2865154.png)
![4-{4-oxo-5-phenyl-3H,4H-thieno[2,3-d]pyrimidin-2-yl}benzoic acid](/img/structure/B2865155.png)
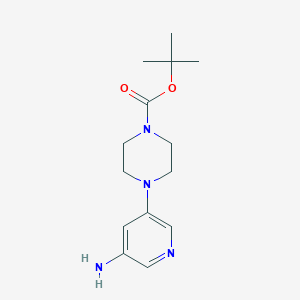
![N-(3-methylphenyl)-2-[2-oxo-3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl]acetamide](/img/structure/B2865160.png)
![N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]-3-(trifluoromethyl)benzamide](/img/structure/B2865161.png)
